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molecular formula C14H14O4 B3053177 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol CAS No. 5173-27-3

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol

Cat. No. B3053177
M. Wt: 246.26 g/mol
InChI Key: GRCDZLQANHNACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087336

Procedure details

A solution containing 20.0 grams (0.16 mole) of 4-hydroxybenzaldehyde and 200 milliliters of 1.0 molar aqueous sodium hydroxide was charged to the reservoir. Also charged to the reservoir was a small amount of Union Carbide SAG 470 silicone antifoam agent. The solution was circulated through the cell at a flow rate of about 1500 milliliters per minute. The electrolysis was conducted at a constant current of 5.0 amperes and a temperature of 30° C over a 1.36-hour (4900-second) period. After the electrolysis had been completed, the solution was removed from the apparatus, which was then washed with water. The combined solution and washings were reduced in volume to 100 milliliters by evaporation in vacuo. The remaining solution was acidified to about pH 6.3 by the dropwise addition of dilute (approximately 6 molar) hydrochloric acid and cooled to 15° C in an ice-water bath. The precipitate was collected by suction filtration, washed with cold water, and dried to yield 15.2 grams of 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1>[OH-].[Na+]>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH:6]([C:5]2[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=2)[OH:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to the reservoir
ADDITION
Type
ADDITION
Details
Also charged to the reservoir
WAIT
Type
WAIT
Details
a temperature of 30° C over a 1.36-hour (4900-second) period
CUSTOM
Type
CUSTOM
Details
the solution was removed from the apparatus, which
WASH
Type
WASH
Details
was then washed with water
CUSTOM
Type
CUSTOM
Details
The combined solution and washings were reduced in volume to 100 milliliters by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The remaining solution was acidified to about pH 6.3 by the dropwise addition
ADDITION
Type
ADDITION
Details
of dilute (approximately 6 molar) hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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